A Comprehensive Technical Guide to 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one for Research and Development
A Comprehensive Technical Guide to 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one for Research and Development
Executive Summary: This document provides an in-depth technical overview of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide consolidates essential data on its chemical identity, molecular weight, and known physical properties. Furthermore, it outlines a plausible synthetic pathway, detailed protocols for structural verification, and critical safety and handling procedures. The insights herein are curated to support scientists in leveraging this molecule for further investigation and application.
Core Chemical Identity and Physicochemical Properties
5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one is a substituted pyrimidinone, a class of compounds known for a wide range of biological activities. The presence of two chlorine atoms on the pyrimidine ring significantly influences its electronic properties and reactivity, making it a valuable scaffold for synthetic modifications.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5,6-dichloro-3-methylpyrimidin-4(3H)-one | [1] |
| Synonym | 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one | [1] |
| CAS Number | 55609-71-7 | [1][2] |
| Molecular Formula | C₅H₄Cl₂N₂O | [1] |
| Molecular Weight | 179.01 g/mol | [1] |
| SMILES | O=C1C(Cl)=C(Cl)N=CN1C | [1] |
Physical and Chemical Properties
Quantitative physical data for this specific compound is not extensively documented in publicly available literature. The information below is compiled from supplier data sheets and general chemical principles.
| Property | Value | Notes |
| Appearance | Data not specified; likely a solid at room temperature. | Based on typical characteristics of similar small organic molecules. |
| Purity | Typically available at ≥97%. | [1] |
| Solubility | Data not available. | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Data not available. | --- |
| Boiling Point | Data not available. | --- |
| Storage | Store in closed vessels, refrigerated. | [3] |
Proposed Synthesis and Mechanistic Insight
The proposed synthesis would involve the condensation of a chlorinated 1,3-dicarbonyl equivalent, an aldehyde, and N-methylurea. The choice of a suitable acid or Lewis acid catalyst is critical for driving the reaction to completion by activating the carbonyl groups and facilitating the cyclization and dehydration steps.
Proposed Synthetic Workflow
Caption: Proposed Biginelli-type reaction pathway for synthesis.
Experimental Protocol: Proposed Synthesis
This protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of dihydropyrimidinones.
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Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chlorinated β-keto ester (1.0 eq.).
-
Reagent Addition: Add N-methylurea (1.2 eq.) and formaldehyde (1.1 eq., typically as a 37% aqueous solution or paraformaldehyde).
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Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. Introduce a catalytic amount of a strong acid (e.g., HCl, p-TsOH) or a Lewis acid (e.g., Yb(OTf)₃, InCl₃). The choice of catalyst is crucial; Lewis acids often provide milder conditions and higher yields.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. Alternatively, pour the mixture into ice-water to induce precipitation.
-
Purification: The crude solid product should be washed with cold water and a non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation and Quality Control
Verifying the chemical structure and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a self-validating system to confirm the identity of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one.
Analytical Workflow
Caption: Workflow for purification and analytical validation.
Protocol for Spectroscopic Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6] DMSO-d₆ is often preferred for dihydropyrimidinones due to good solubility and its ability to resolve N-H protons.[5][7][8]
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the N-CH₃ group (likely around 3.0-3.5 ppm) and a signal for the C4-H proton.
-
Acquire a ¹³C NMR spectrum. Key signals would include the carbonyl carbon (C=O), the two chlorinated sp² carbons (C5 and C6), and the N-CH₃ carbon.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) Mass Spectrometry. The primary goal is to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (179.01). The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for M, M+2, M+4 peaks) would provide definitive confirmation.
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Safety, Handling, and Storage
As a chlorinated organic molecule, 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |
Source: Notified C&L Inventory.[2]
Safe Handling Protocol
-
Engineering Controls: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid formation of dust and aerosols.[9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[3][10]
-
Inhalation: Remove the individual to fresh air.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[9]
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.[3]
-
-
Storage: Store in a tightly closed container in a refrigerated, dry, and well-ventilated area.[3]
Potential Applications in Drug Discovery
The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. DHPM derivatives have shown a remarkable range of pharmacological activities, including roles as calcium channel blockers, anti-inflammatory agents, antibacterial compounds, and antitumor agents.[4][5][7] The dichloro-substitution pattern on this particular molecule offers reactive handles for further chemical modification (e.g., through nucleophilic aromatic substitution), enabling the generation of diverse chemical libraries for screening and drug development campaigns.
References
-
NextSDS. 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one - Chemical Substance Information. [Link]
-
Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514-7515. [Link]
-
PubChem. dichloro-[3-(p-tolyl)-5,6-dihydro-4H-pyrimidin-1-yl]ruthenium; 1,2,3,4,5,6-hexamethylbenzene. [Link]
-
Ranu, B. C., et al. (2011). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 16(8), 6689-6724. [Link]
-
Al-Mulla, A. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. [Link]
-
Niral, S., et al. (2012). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. PMC. [Link]
-
Carvalho, R. B., & Joshi, S. V. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]
-
PubChem. 5-Amino-4,6-dichloropyrimidine. [Link]
-
R Discovery. 1H NMR Spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. [Link]
-
Chegg.com. (2019, March 18). Solved The following are 1H-NMR and 13C-NMR spectra of a. [Link]
Sources
- 1. 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one 97% | CAS: 55609-71-7 | AChemBlock [achemblock.com]
- 2. nextsds.com [nextsds.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. mdpi.com [mdpi.com]
- 8. chegg.com [chegg.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
